molecular formula C10H10N2 B083737 2,7-Dimethyl-1,8-naphthyridine CAS No. 14903-78-7

2,7-Dimethyl-1,8-naphthyridine

Cat. No.: B083737
CAS No.: 14903-78-7
M. Wt: 158.2 g/mol
InChI Key: IVOPVBBXMWVCHV-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8, with methyl groups attached at positions 2 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. This reaction proceeds through a series of steps, including oxidation and deprotection, to yield the desired product . The reaction conditions often involve the use of selenium dioxide in dioxane for oxidation and hydrochloric acid for deprotection .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with the DNA segment of topoisomerase II, forming hydrogen bonds with amino acid residues at the binding site . This interaction inhibits the enzyme’s activity, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit topoisomerase II sets it apart from other naphthyridine derivatives .

Properties

IUPAC Name

2,7-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPVBBXMWVCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344048
Record name 2,7-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14903-78-7
Record name 2,7-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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